molecular formula C6H11F2NO B13561772 (S)-3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol

(S)-3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol

Cat. No.: B13561772
M. Wt: 151.15 g/mol
InChI Key: YLTPDDYLADJIOU-YFKPBYRVSA-N
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Description

(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol is a chiral compound with a unique structure that includes a cyclopropyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method helps in building the chiral centers necessary for the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as enzyme-assisted extraction and salt-assisted liquid-liquid extraction (SALLE) can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., bromine, chlorine) for substitution reactions, and specific oxidizing or reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, including enzyme activity and receptor binding. The compound’s unique structure allows it to interact with different molecular targets, leading to its diverse range of effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amino alcohols and fluorinated organic molecules. Examples include:

  • (3S)-3-amino-1-cyclopentanol
  • (3S)-3-hydroxyacyl-CoA species

Uniqueness

What sets (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol apart is its combination of a cyclopropyl group and two fluorine atoms, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific stereochemistry and reactivity profiles .

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol

InChI

InChI=1S/C6H11F2NO/c7-6(8,3-10)5(9)4-1-2-4/h4-5,10H,1-3,9H2/t5-/m0/s1

InChI Key

YLTPDDYLADJIOU-YFKPBYRVSA-N

Isomeric SMILES

C1CC1[C@@H](C(CO)(F)F)N

Canonical SMILES

C1CC1C(C(CO)(F)F)N

Origin of Product

United States

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